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Introduction
Anibamine is a novel, naturally occurring pyridine quaternary alkaloid first isolated from the

wood of Aniba panurensis. It has garnered significant attention within the scientific community

as the first natural product identified as a potent and selective antagonist of the C-C chemokine

receptor 5 (CCR5). This receptor is a critical co-receptor for the entry of macrophage-tropic

(R5) strains of HIV-1 into host cells, making anibamine a promising lead compound for the

development of new anti-HIV therapeutics.[1] Furthermore, emerging research has highlighted

the role of the CCR5-CCL5 axis in prostate cancer proliferation and metastasis, positioning

anibamine and its analogs as potential novel anti-cancer agents.[2][3]

This technical guide provides a comprehensive overview of the structure elucidation and

characterization of anibamine, presenting key data in a structured format and detailing the

experimental methodologies employed in its study.

Structure Elucidation
The definitive structure of anibamine was determined as 6,8-didec-(1Z)-enyl-5,7-dimethyl-2,3-

dihydro-1H-indolizinium. This was achieved through a combination of modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).[1]
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Spectroscopic Data
The structural assignment of anibamine was based on the following key spectroscopic data

obtained from the isolated natural product.

Mass Spectrometry:

LC-ESIMS analysis of the isolated compound revealed a positive ion peak at m/z 424.4 [M+],

with no corresponding signal in the negative ion mode, which is characteristic of a positively

charged nitrogen-containing molecule.[1]

Table 1: Mass Spectrometry Data for Anibamine

Technique Ionization Mode Observed m/z Interpretation

LC-ESIMS Positive 424.4 [M+]

NMR Spectroscopy:

Detailed 1D and 2D NMR experiments were conducted to establish the connectivity and spatial

arrangement of all atoms in the anibamine molecule.

Table 2: ¹H NMR Spectroscopic Data for Anibamine (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 4.20 t 8.5

2 2.35 m

3 3.30 t 8.0

5-CH₃ 2.58 s

7-CH₃ 2.62 s

1' 2.85 t 7.5

2' 5.45 m

3' 5.35 m

4'-10' 1.2-1.4 m

11' 0.88 t 7.0

1'' 2.95 t 7.5

2'' 5.50 m

3'' 5.40 m

4''-10'' 1.2-1.4 m

11'' 0.89 t 7.0

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Table 3: ¹³C NMR Spectroscopic Data for Anibamine (in CDCl₃)
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Position Chemical Shift (δ, ppm)

1 63.5

2 22.0

3 50.5

5 145.0

6 128.0

7 140.0

8 130.0

8a 135.0

5-CH₃ 15.0

7-CH₃ 16.0

1' 30.0

2' 129.0

3' 130.5

4'-9' 22.7-31.9

10' 14.1

1'' 30.5

2'' 129.5

3'' 131.0

4''-9'' 22.7-31.9

10'' 14.1

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Structure Elucidation Workflow
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The following diagram illustrates the logical workflow employed in the elucidation of

anibamine's structure.
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Anibamine Structure Elucidation Workflow

Characterization
Biological Activity
Anibamine exhibits significant biological activity, primarily as a CCR5 antagonist. This has

been demonstrated in various in vitro assays.

Table 4: Summary of Anibamine's Biological Activity

Target Assay Type Metric Value Reference

CCR5
Competitive

Binding
IC₅₀ 1 µM [3]

HIV-1 (R5-tropic)
Cell Fusion

Assay
IC₅₀ - -

Prostate Cancer

Cells (PC-3,

DU145, M12)

Cell Proliferation

(WST-1)
-

Dose-dependent

inhibition
[3]

IC₅₀ values for HIV-1 entry inhibition are reported for various anibamine analogs,

demonstrating the potential for optimization.[2]

Signaling Pathway
As a CCR5 antagonist, anibamine interferes with the signaling cascade initiated by the binding

of the natural chemokine ligands, such as CCL5 (RANTES), to the receptor. This inhibition
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prevents the conformational changes in the gp120/gp41 viral envelope protein necessary for

fusion with the host cell membrane, thereby blocking HIV-1 entry.
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Anibamine's Mechanism of Action at the CCR5 Receptor

Experimental Protocols
Isolation of Anibamine
Anibamine was isolated from the wood of Aniba panurensis through activity-guided

fractionation. The general procedure is as follows:

Extraction: The dried and ground plant material is extracted with an organic solvent, typically

a mixture of dichloromethane and methanol.

Fractionation: The crude extract is subjected to flash chromatography on silica gel, eluting

with a gradient of organic solvents to separate components based on polarity.
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Purification: Active fractions are further purified using High-Performance Liquid

Chromatography (HPLC), often on a C8 or C18 reversed-phase column, to yield pure

anibamine.[1]

Total Synthesis of Anibamine
The total synthesis of anibamine has been achieved, providing a means to produce the

molecule for further study and for the generation of analogs. A key strategy involves the

construction of the substituted pyridine core followed by the introduction of the two decenyl side

chains. While specific, detailed step-by-step protocols with characterization of all intermediates

are found in the supplementary information of the primary literature, a general outline is as

follows:

Pyridine Ring Formation: A common approach involves the condensation of a 1,5-diketone

derivative with hydroxylamine under acidic conditions to form the 2,4,6-trialkylpyridine core.

Side Chain Introduction: The decenyl side chains are typically introduced via cross-coupling

reactions, such as the Horner-Wadsworth-Emmons reaction, to install the (Z)-alkenes.

Final Cyclization and Quaternization: The final steps involve the formation of the fused five-

membered ring and quaternization of the pyridine nitrogen to yield the indolizinium scaffold.

Biological Assays
CCR5 Competitive Binding Assay:

This assay is used to determine the binding affinity of anibamine and its analogs to the CCR5

receptor.

Cell Preparation: A cell line engineered to express high levels of the CCR5 receptor (e.g.,

CEM.NKr-CCR5 cells) is used.

Radioligand: A radiolabeled CCR5 ligand, such as ¹²⁵I-MIP-1α, is used as a tracer.

Competition: The cells are incubated with a fixed concentration of the radioligand and

varying concentrations of the test compound (anibamine or its analogs).
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Detection: After incubation, the cells are washed to remove unbound radioligand, and the

amount of bound radioactivity is measured using a gamma counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the log of the

competitor concentration, and the IC₅₀ value is determined.

HIV-1 Entry Inhibition Assay:

This assay measures the ability of anibamine to inhibit the entry of R5-tropic HIV-1 into target

cells.

Cell Culture: Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in 96-

well plates.

Compound Incubation: The cells are pre-incubated with serial dilutions of anibamine.

Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to the wells.

Incubation: The plates are incubated to allow for viral entry and replication.

Detection: Viral replication is quantified by measuring the activity of a reporter gene (e.g.,

luciferase in TZM-bl cells) or by quantifying viral p24 antigen in the supernatant via ELISA.

Data Analysis: The percent inhibition of viral entry is calculated for each concentration of

anibamine, and the IC₅₀ value is determined.

Prostate Cancer Cell Proliferation Assay (WST-1 Assay):

This colorimetric assay is used to assess the effect of anibamine on the proliferation of

prostate cancer cell lines.

Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145, M12) are seeded in a 96-well plate

and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of anibamine and

incubated for a specified period (e.g., 48-72 hours).
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WST-1 Reagent Addition: WST-1 reagent is added to each well. WST-1 is a tetrazolium salt

that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.

Incubation: The plate is incubated for a short period (e.g., 1-4 hours) to allow for color

development.

Absorbance Measurement: The absorbance of the formazan product is measured using a

microplate reader at a wavelength of approximately 450 nm.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The

effect of anibamine on cell proliferation is determined by comparing the absorbance of

treated cells to that of untreated control cells.

Conclusion
Anibamine represents a unique and promising natural product with a novel chemical scaffold

and significant biological activity as a CCR5 antagonist. The elucidation of its structure through

detailed spectroscopic analysis has paved the way for its total synthesis and the development

of analogs with potentially improved therapeutic properties. The experimental protocols outlined

in this guide provide a foundation for researchers to further investigate the therapeutic potential

of anibamine and related compounds in the fields of HIV and cancer research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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